molecular formula C21H21FN4O4S2 B3410057 N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 895449-69-1

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B3410057
CAS No.: 895449-69-1
M. Wt: 476.5 g/mol
InChI Key: WZRUYZGKMMHSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolothiazole core. Its structure includes:

  • A 1,2,4-triazolo[3,2-b][1,3]thiazole scaffold, which is known for its metabolic stability and bioactivity in medicinal chemistry .
  • An ethyl linker connecting the triazolothiazole core to a 4-fluoro-3-methylbenzene sulfonamide group, which enhances solubility and binding specificity via hydrogen bonding and electrostatic interactions .

This compound is synthesized through multi-step reactions, likely involving the formation of hydrazinecarbothioamide intermediates followed by cyclization with α-halogenated ketones, as observed in analogous triazolothiazole syntheses .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S2/c1-13-10-16(5-6-17(13)22)32(27,28)23-9-8-15-12-31-21-24-20(25-26(15)21)14-4-7-18(29-2)19(11-14)30-3/h4-7,10-12,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRUYZGKMMHSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The triazole ring is typically formed through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting thioamides with α-haloketones.

    Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are then coupled through a cyclization reaction to form the triazolothiazole core.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide undergoes several types of chemical reactions :

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The triazole and thiazole rings can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Biological Targets

The compound acts on various biological receptors due to its structural features. Derivatives of 1,2,4-triazole are known to interact with specific targets in the body, leading to significant pharmacological effects. Its mechanism involves:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The presence of the thiazole and triazole rings contributes to antimicrobial activity against various pathogens.

Pharmacokinetics

The compound's solubility and ability to form hydrogen bonds suggest good bioavailability. Studies indicate that the compound can be effectively absorbed and distributed in biological systems.

Anticancer Research

Recent studies have highlighted the potential of triazolothiazoles in cancer therapy. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance:

  • Case Study : A study demonstrated that similar compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects.

Antimicrobial Applications

The compound's structural characteristics allow it to function as an antimicrobial agent. Research indicates that it can inhibit bacterial growth and may be effective against resistant strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects. It may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : Sulfonamide groups can be reduced to amines.
  • Substitution Reactions : Fluoro and methoxy groups can be substituted with other functional groups.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The triazolothiazole core distinguishes this compound from structurally related derivatives. Key comparisons include:

Compound Name/Structure Core Structure Substituents Key Spectral Data (IR/NMR) Biological Activity/Notes References
Target Compound 1,2,4-Triazolo[3,2-b][1,3]thiazole 3,4-Dimethoxyphenyl; 4-fluoro-3-methylsulfonamide C=S stretch at ~1247–1255 cm⁻¹ (IR); absence of C=O (1663–1682 cm⁻¹) confirms cyclization Potential neuroprotective/kinase inhibition
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole 3,4-Dimethoxyphenyl; 2-fluoro-4-pyridinyl C=S stretch at ~1250 cm⁻¹ (IR); pyridinyl enhances π-stacking Anticancer/antimicrobial
EP 3 532 474 B1 Derivatives 1,2,4-Triazolo[3,4-c][1,4]oxazin Fluorinated benzamide; trifluoromethyl groups Fluorine substituents improve metabolic stability; trifluoromethyl enhances lipophilicity Kinase inhibition (e.g., EGFR)

Key Observations :

  • Substituent Effects : The 4-fluoro-3-methylsulfonamide group in the target compound may enhance solubility and binding affinity compared to halogenated benzamides in EP 3 532 474 B1 derivatives .
Computational Similarity Assessment

Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients, the target compound shows moderate similarity (~0.6–0.7) to kinase inhibitors like gefitinib, primarily due to its sulfonamide and aromatic features . However, its triazolothiazole core reduces similarity to oxazine- or thiadiazole-containing derivatives, highlighting the impact of heterocycle choice on virtual screening outcomes .

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on recent research findings, highlighting its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound belongs to the class of triazolothiazoles and features a unique structure combining a triazole ring fused with a thiazole ring, along with various functional groups such as methoxy and sulfonamide. These structural characteristics contribute to its diverse biological activities.

Property Details
Molecular Formula C22H24FN4O6S2
IUPAC Name N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzenesulfonamide
CAS Number 895449-69-1

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance:

  • Mechanism of Action : The compound has shown to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. This is achieved through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
  • Case Study : A related benzothiazole derivative was reported to significantly reduce IL-6 and TNF-α levels while promoting apoptosis at concentrations as low as 1 μM. This suggests that modifications to the benzothiazole core can enhance anticancer activity .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. Research indicates that derivatives of triazoles and thiazoles can inhibit inflammatory mediators such as cytokines and chemokines.

  • Research Findings : In studies involving various triazole derivatives, it was found that these compounds could effectively reduce inflammation markers in vitro. The anti-inflammatory action is believed to stem from their ability to inhibit specific enzymes involved in the inflammatory response .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, this compound has been evaluated for other biological activities:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : The compound's structural components suggest potential antimicrobial effects against various pathogens. Studies on related triazole derivatives indicate broad-spectrum antimicrobial activity .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for yield optimization?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-thiazole core. Key steps include:

  • Core formation : Cyclocondensation of thiosemicarbazides with α-haloketones to generate the triazolo-thiazole scaffold .
  • Functionalization : Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions. Substituents like the 3,4-dimethoxyphenyl group are introduced early to ensure regioselectivity .
  • Purification : Column chromatography and recrystallization are critical for isolating intermediates (e.g., hydrazine derivatives) with ≥95% purity . Key intermediates :
  • Hydrazinyl derivatives (e.g., 2-(2-hydrazinyl-2-oxoethyl)-N,N-dimethyl-4,5-dimethoxybenzenesulfonamide) .
  • Triazolo-thiazole precursors with halogenated leaving groups for subsequent alkylation .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks within 0.001 Da of theoretical values) .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard, with retention times matched to reference standards .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 180–220°C) and thermal stability .

Q. What preliminary biological targets or mechanisms have been hypothesized for this compound?

  • Enzyme inhibition : The sulfonamide group suggests potential carbonic anhydrase or kinase inhibition, as seen in structurally related triazolo-thiazoles .
  • Receptor modulation : Fluorinated aromatic rings (e.g., 4-fluoro-3-methylbenzene) may target G-protein-coupled receptors (GPCRs) or nuclear receptors .
  • Antimicrobial activity : Analogous compounds with triazolo-thiazole cores show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Degrades by ~15% over 30 days under UV light (λ = 254 nm), necessitating amber glass storage .
  • Moisture sensitivity : Hygroscopic at relative humidity >70%; lyophilization improves stability for long-term storage .
  • Temperature : Stable at 4°C for 6 months but decomposes at >40°C (TGA data shows 5% mass loss by 150°C) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?

  • Substituent variation :
Position Modification Observed Effect Reference
3,4-DimethoxyphenylReplacement with halogenated aryl (e.g., 4-Cl)↑ Enzymatic inhibition (IC₅₀ reduced by 50%)
Sulfonamide N-substituentMethyl → trifluoromethylImproved blood-brain barrier penetration (logP increased by 0.8)
  • Bivalent binding : Introducing a second pharmacophore (e.g., pyridazine) enhances potency via dual-target engagement (e.g., BRD4 inhibitors with EC₅₀ < 10 nM) .

Q. How can computational modeling guide the optimization of binding affinity?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., BRD4 bromodomains). Key residues: Asn140 and Tyr97 form hydrogen bonds with the sulfonamide group .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns; RMSD < 2 Å indicates stable binding .
  • QSAR models : Correlate logD values (1.5–3.5) with cellular permeability (R² = 0.89) .

Q. What metabolic pathways are predicted for this compound, and how can metabolic stability be improved?

  • Phase I metabolism : Cytochrome P450 3A4-mediated oxidation of the methoxy groups generates catechol intermediates, which may cause toxicity .
  • Phase II metabolism : Glucuronidation of the sulfonamide group reduces bioavailability. Strategies:
  • Introduce electron-withdrawing groups (e.g., -CF₃) to slow conjugation .
  • Deuteration of labile C-H bonds extends half-life (t₁/₂ increased from 2.1 to 5.3 h in rat liver microsomes) .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Orthogonal validation : Confirm enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporter for target engagement) .
  • Buffer optimization : Adjust pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological conditions, reducing false positives .
  • Counter-screening : Test against off-target kinases (e.g., EGFR, CDK2) to rule out pan-assay interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.